2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine
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Overview
Description
2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound that belongs to the class of phenazine derivatives. Phenazines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 2-bromobenzaldehyde with 1,2-diaminobenzene under oxidative conditions. This reaction can be catalyzed by various agents, including palladium catalysts, to facilitate the formation of the imidazo[4,5-b]phenazine core . The reaction conditions often require elevated temperatures and the presence of an oxidizing agent such as potassium persulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, leading to cell death. The generation of reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound with a simpler structure.
2-phenyl-1H-imidazo[4,5-b]phenazine: Lacks the bromine substituent.
2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine: Contains a chlorine atom instead of bromine
Uniqueness
2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity. The bromine substituent can participate in additional chemical reactions, making the compound more versatile for various applications .
Properties
CAS No. |
114991-78-5 |
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Molecular Formula |
C19H11BrN4 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C19H11BrN4/c20-12-6-2-1-5-11(12)19-23-17-9-15-16(10-18(17)24-19)22-14-8-4-3-7-13(14)21-15/h1-10,21H |
InChI Key |
GYVSQRFJZGZALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)Br |
Origin of Product |
United States |
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